1,1'-Oxybis-2-propanol dibenzoate, also known as oxydipropyl dibenzoate, is an organic compound primarily utilized in the chemical industry as a plasticizer. This compound enhances the flexibility and durability of various polymers, making it essential for applications in materials science and manufacturing. It is synthesized through the esterification of dipropylene glycol with benzoic acid, which is a common method for producing plasticizers.
The compound is classified under the category of dibenzoates and is recognized for its dual functionality as both a plasticizer and solvent. Its chemical structure consists of two benzoate groups esterified to a dipropylene glycol backbone. This classification allows it to interact effectively with both hydrophilic and hydrophobic substances, making it versatile in numerous applications .
1,1'-Oxybis-2-propanol dibenzoate is typically synthesized via the esterification process. The general procedure involves:
In industrial settings, this synthesis is scaled up using large reactors equipped with efficient mixing and temperature control to ensure uniformity and high yield. The final product undergoes purification through distillation or other separation techniques to eliminate unreacted materials and by-products .
The molecular formula of 1,1'-Oxybis-2-propanol dibenzoate is . The structure features two benzoate groups attached to a dipropylene glycol unit, which can be represented as follows:
This structure allows for significant interaction with polymer matrices, enhancing their mechanical properties.
These properties contribute to its effectiveness as a plasticizer in various applications .
1,1'-Oxybis-2-propanol dibenzoate primarily undergoes:
The major products from these reactions are dipropylene glycol and benzoic acid upon hydrolysis .
The primary application of 1,1'-Oxybis-2-propanol dibenzoate is as a plasticizer in polymers such as polyvinyl chloride (PVC), polyvinyl acetate (PVA), and polyurethane (PU).
The compound integrates into the polymer matrix, disrupting intermolecular forces between polymer chains. This integration increases chain mobility, enhancing flexibility and workability.
The action of this compound can influence the physical properties of polymers, affecting stability, durability, and resistance to environmental factors .
These properties make it suitable for various applications in industrial processes .
1,1'-Oxybis-2-propanol dibenzoate has diverse applications across several fields:
The synthesis of 1,1'-Oxybis-2-propanol dibenzoate (CAS 94-03-1/27138-31-4) proceeds via a classical Fischer esterification mechanism. This biphasic reaction involves the condensation of dipropylene glycol (1,1'-oxydi-2-propanol, CAS 110-98-5) with benzoic acid under acidic conditions. The mechanism initiates with protonation of the carboxylic acid group of benzoic acid, enhancing its electrophilicity. Subsequent nucleophilic attack by the hydroxyl group of dipropylene glycol forms a tetrahedral intermediate. This intermediate undergoes dehydration to yield the monoester, followed by a repeat sequence to form the diester (1,1'-Oxybis-2-propanol dibenzoate). The reaction is equilibrium-limited, necessitating continuous removal of water to drive completion [8].
Key mechanistic features include:
Catalytic efficiency directly governs reaction kinetics and yield. Traditional homogeneous catalysts include:
Table 1: Catalytic Systems for Esterification
Catalyst | Temperature Range (°C) | Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|
Sulfuric acid (1–2 wt%) | 140–160 | 85–90 | Low cost, high activity | Sulfonation side reactions |
p-Toluenesulfonic acid | 130–150 | 88–92 | Reduced side reactions | Hygroscopic, difficult reuse |
Heterogeneous (AMBERLYST 15) | 120–140 | 90–94 | Reusable, no neutralization | Higher initial cost |
Recent advances focus on heterogeneous catalysts (e.g., acidic ion-exchange resins like AMBERLYST 15), which eliminate neutralization steps and simplify product isolation. Catalytic efficiency is optimized at 0.5–1.5 mol% loading and temperatures of 120–140°C, balancing reaction rate and energy expenditure. Kinetic studies reveal a pseudo-first-order dependence on benzoic acid concentration below 160°C [8].
Industrial production employs continuous-flow reactors with integrated water separation systems. Key unit operations include:
Scaled processes achieve batch yields of 92–95% with production capacities exceeding 10,000 MT/year. Advanced plants utilize falling-film evaporators for efficient molecular distillation, minimizing thermal degradation .
Major byproducts and mitigation approaches include:
Table 2: Byproducts and Mitigation Strategies
Byproduct | Formation Cause | Mitigation Strategy | Impact on Product Quality |
---|---|---|---|
Dipropylene glycol ethers | Acid-catalyzed dehydration (T > 170°C) | Temperature control (<160°C) | Increases viscosity, color bodies |
Benzyl benzoate | Friedel-Crafts alkylation | Use of mild acids (e.g., pTSA) | Causes yellow discoloration |
Oligomeric esters | Transesterification/polymerization | Reduced catalyst concentration, shorter residence time | Elevates melting point |
Free benzoic acid | Incomplete reaction | Excess glycol (10–15 mol%), enhanced water removal | Lowers pH, promotes corrosion |
Critical control points involve strict temperature monitoring, catalyst neutralization immediately post-reaction, and inert gas blanketing (N₂) to prevent oxidation. Process analytical technology (PAT) tools like inline FTIR track acid number reduction to <0.1 mg KOH/g, signaling reaction completion [8].
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